
2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an acetamidine group with a hydroxyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2,5-dimethylphenylamine with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: 2,5-dimethylphenylamine is reacted with hydroxylamine to form the intermediate 2,5-dimethylphenylhydroxylamine.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of catalysts and optimized reaction conditions, such as temperature, pressure, and solvent choice.
化学反応の分析
Types of Reactions
2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted phenyl compounds.
科学的研究の応用
2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and acetamidine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dimethylphenylacetic acid: Similar phenyl ring structure with different functional groups.
2,5-Dimethylphenylhydroxylamine: Intermediate in the synthesis of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine.
2,5-Dimethylphenylmagnesium bromide: Grignard reagent used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
InChIキー |
HONUHLZPDNWMPV-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)C/C(=N\O)/N |
正規SMILES |
CC1=CC(=C(C=C1)C)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
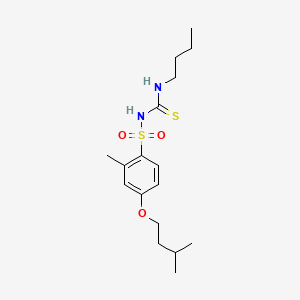
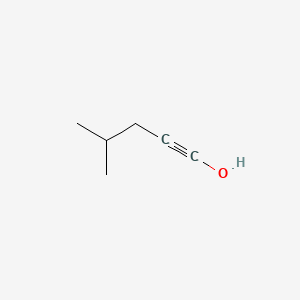
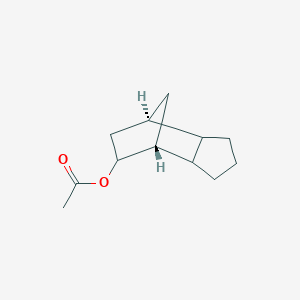

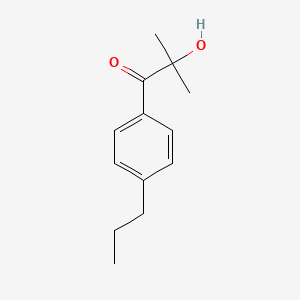
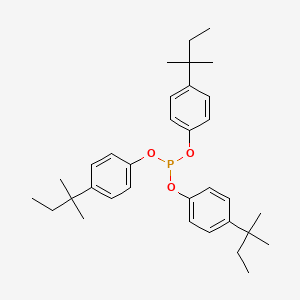

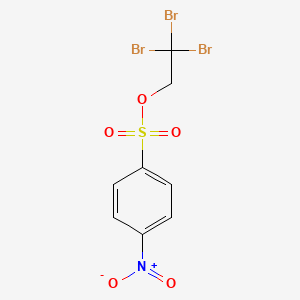
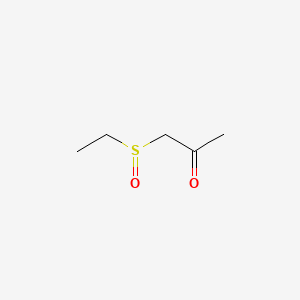
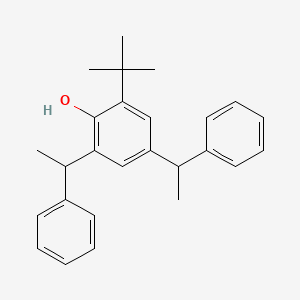
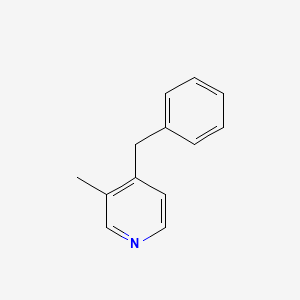
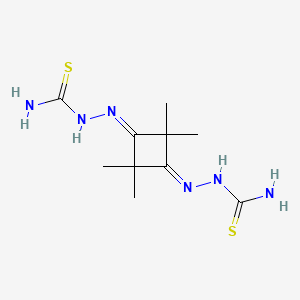
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
